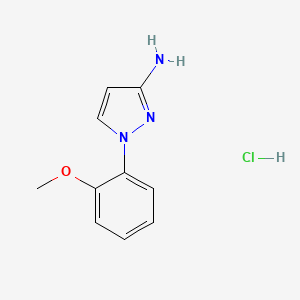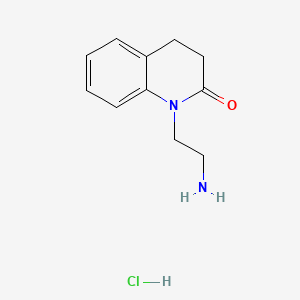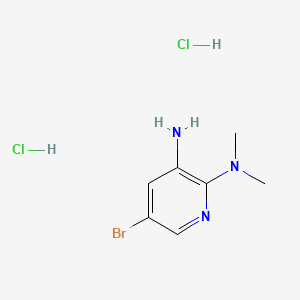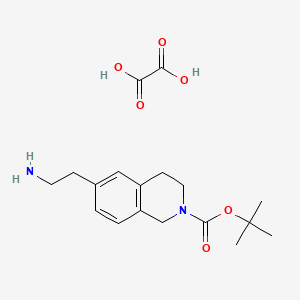![molecular formula C10H12F5NO2 B6610867 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid CAS No. 2866353-38-8](/img/structure/B6610867.png)
9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid is a specialized chemical compound with a unique structure that includes difluoro groups and a spirocyclic framework{5}.1{4}]nonane, trifluoroacetic acid. This compound is often used in scientific research and various industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-difluoro-2-azadispiro[3.0.3 {5}.1 {4}]nonane, trifluoroacetic acid typically involves multi-step organic reactions{5}.1{4}]nonane, trifluoroacetic acid. One common approach is the cyclization of appropriate precursors under controlled conditions, followed by fluorination to introduce the difluoro groups{5}.1{4}]nonane, trifluoroacetic acid. The reaction conditions often require the use of strong bases or acids, and the process may involve high temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield. Advanced purification techniques, such as chromatography, are employed to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
9,9-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often require specific solvents, temperatures, and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
9,9-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Medicine: : Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: : Utilized in the production of advanced materials and chemicals with unique properties.
Mecanismo De Acción
The mechanism by which 9,9-difluoro-2-azadispiro[3.0.3 {5}.1 {4}]nonane, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used and the specific reactions it undergoes.
Comparación Con Compuestos Similares
9,9-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid can be compared with other similar compounds, such as 7,7-difluoro-2-azaspiro[3.5]nonane, trifluoroacetic acid . While both compounds share the difluoro and spirocyclic features, they differ in their ring sizes and substitution patterns, leading to different chemical and physical properties. The uniqueness of 9,9-difluoro-2-azadispiro[3.0.3 {5}.1 {4}]nonane, trifluoroacetic acid lies in its specific structure and reactivity, making it suitable for particular applications.
List of Similar Compounds
7,7-difluoro-2-azaspiro[3.5]nonane, trifluoroacetic acid
9,9-difluoro-2-azaspiro[3.5]nonane, trifluoroacetic acid
7,7-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid
Propiedades
IUPAC Name |
9,9-difluoro-7-azadispiro[3.0.35.14]nonane;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N.C2HF3O2/c9-8(10)6(2-1-3-6)7(8)4-11-5-7;3-2(4,5)1(6)7/h11H,1-5H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXKKLQBFTUMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F5NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)
![2-azabicyclo[3.1.1]heptan-4-ol hydrochloride](/img/structure/B6610788.png)

![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)
![thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B6610813.png)


![5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6610836.png)


![2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6610851.png)
![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride](/img/structure/B6610868.png)

